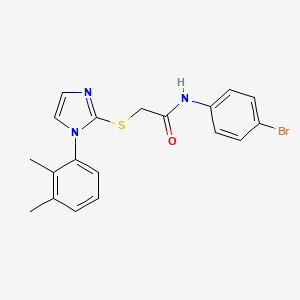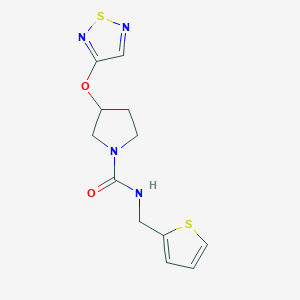
3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiadiazole and related compounds has been a subject of interest due to their potential as plant elicitors and antimicrobial agents. In one study, a series of 1,2,3-thiadiazole and isothiazole-based phenyl substituted pyridine containing carboxamides were synthesized and evaluated for their ability to stimulate plant immunity against phytopathogens . Another research synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which upon oxidation and cyclization, yielded N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Additionally, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was reported, with a focus on the stereochemistry of the resulting diastereoisomers .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry were employed to elucidate the structures of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides . X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes . The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was also determined, providing insights into the hydrogen bond interactions stabilizing the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cyclization and oxidation steps. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction followed by oxidation using copper(II) chloride to produce the thiadiazolo[2,3-a]pyridine derivatives . The preparation of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine was achieved through the reaction of a thiadiazolo-pyrimidine derivative with N,N-diethylamin .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as acid dissociation constants, were determined for methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . The antimicrobial activity of these compounds was also assessed, with some showing significant activity against various bacterial and fungal strains, as well as against M. tuberculosis H37Rv .
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
The synthesis and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrate the interest in developing methods for preparing heterocyclic compounds that could serve as intermediates or final products in the synthesis of complex molecules with potential biological activities (Dürüst, Ağirbaş, & Sümengen, 1991). Similarly, the synthesis, characterization, and crystal structure analysis of thiadiazole derivatives have provided insights into the structural properties that may influence their biological activity and potential application in medicinal chemistry (Singh, Pratap, Butcher, & Gupta, 2014).
Biological Activities
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include structures similar to 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, revealed antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential for these compounds in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998). Additionally, the synthesis and antibacterial activity study of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives further demonstrate the relevance of such compounds in the search for new antibacterial agents, showing significant activity against various bacterial strains (Balandis et al., 2019).
properties
IUPAC Name |
3-(1,2,5-thiadiazol-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-12(13-6-10-2-1-5-19-10)16-4-3-9(8-16)18-11-7-14-20-15-11/h1-2,5,7,9H,3-4,6,8H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUCHQORBSBUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
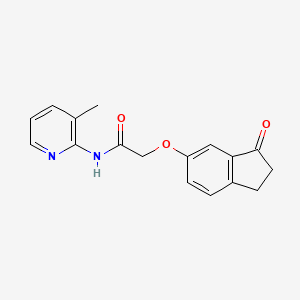
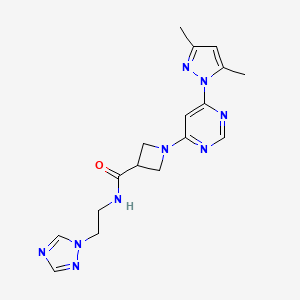

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)
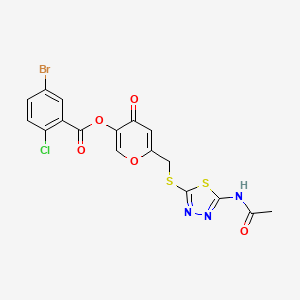
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)
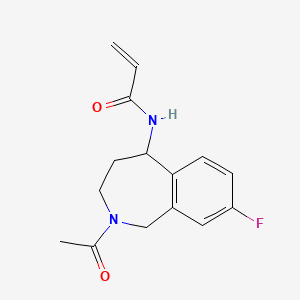
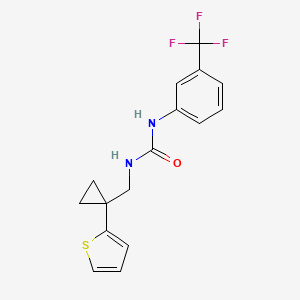
![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)

